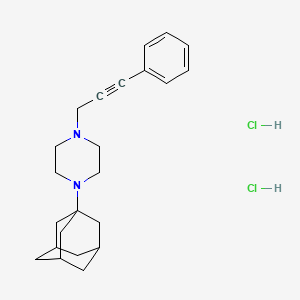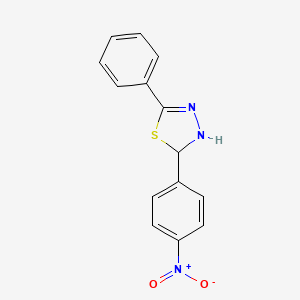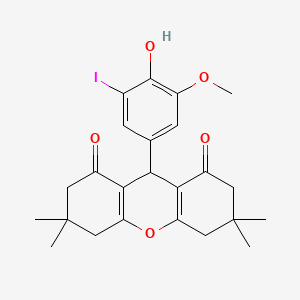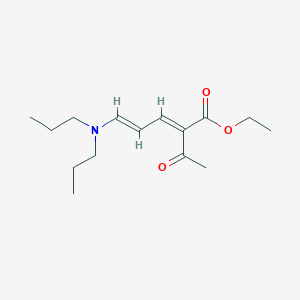![molecular formula C16H20N2O B5051922 3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5051922.png)
3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine, also known as MFN or 5-MeO-MFN, is a chemical compound that belongs to the class of pyridine alkaloids. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, memory, and learning. In recent years, 5-MeO-MFN has gained significant attention from researchers due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
The α7 nAChR is a ligand-gated ion channel that is widely expressed in the brain and plays a crucial role in cognitive function, memory, and learning. Activation of the α7 nAChR by 5-MeO-3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine leads to the influx of calcium ions into the cell, which triggers a series of downstream signaling pathways that regulate neuronal activity, synaptic plasticity, and neuroprotection. Moreover, 5-MeO-3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been found to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive and emotional processes.
Biochemical and Physiological Effects:
5-MeO-3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been found to have several biochemical and physiological effects in the brain, including the modulation of neuronal activity, synaptic plasticity, and neuroprotection. Moreover, 5-MeO-3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been shown to enhance the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive and emotional processes. Additionally, 5-MeO-3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been found to reduce inflammation and oxidative stress in the brain, which are implicated in the pathogenesis of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 5-MeO-3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine in lab experiments is its potent and selective agonist activity on the α7 nAChR, which allows for the precise modulation of neuronal activity and synaptic plasticity. Moreover, 5-MeO-3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been found to have neuroprotective effects against beta-amyloid-induced toxicity and excitotoxicity, making it a promising candidate for the development of novel therapeutics for Alzheimer's disease and other neurodegenerative disorders. However, one of the limitations of using 5-MeO-3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine in lab experiments is its low solubility in water, which can make it challenging to administer and study in vivo.
Orientations Futures
There are several potential future directions for the research on 5-MeO-3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine. One of the most promising areas of investigation is the development of novel therapeutics for Alzheimer's disease and other neurodegenerative disorders. Moreover, 5-MeO-3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been found to have potential applications in the treatment of schizophrenia, depression, and anxiety, and further research in these areas could lead to the development of new and effective treatments. Additionally, the modulation of the α7 nAChR by 5-MeO-3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been shown to have effects on various physiological systems, including the immune system and the gut-brain axis, which could have implications for the treatment of various other diseases and conditions.
Méthodes De Synthèse
The synthesis of 5-MeO-3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine involves a multi-step process that starts with the reaction of 2-methyl-5-nitropyridine with 2-(furan-2-ylmethyl)piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to a series of chemical transformations, including reduction, cyclization, and deprotection, to yield the final product. The overall yield of the synthesis process is around 30%.
Applications De Recherche Scientifique
5-MeO-3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. Several preclinical studies have shown that 5-MeO-3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine can enhance cognitive function, improve memory, and reduce inflammation and oxidative stress in the brain. Moreover, 5-MeO-3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine has been found to have neuroprotective effects against beta-amyloid-induced toxicity and excitotoxicity.
Propriétés
IUPAC Name |
3-[1-[(5-methylfuran-2-yl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-7-8-15(19-13)12-18-10-3-2-6-16(18)14-5-4-9-17-11-14/h4-5,7-9,11,16H,2-3,6,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRJELWYUFTEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5051840.png)

![2-ethoxy-4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5051860.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5051865.png)




![1-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5051897.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5051932.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5051943.png)
![4-(11-acetyl-1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)-2-methoxyphenyl acetate](/img/structure/B5051947.png)